molecular formula C9H14ClNO B8146740 3-(1-Aminopropyl)phenol hydrochloride

3-(1-Aminopropyl)phenol hydrochloride

Cat. No.: B8146740
M. Wt: 187.66 g/mol
InChI Key: CITVICROZQBGHJ-UHFFFAOYSA-N
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Description

3-(1-Aminopropyl)phenol hydrochloride is a chiral chemical building block of interest in organic and medicinal chemistry research. With a molecular formula of C9H14ClNO and a molecular weight of 187.67 g/mol , this compound features both a phenolic hydroxyl group and a primary amine moiety, delivered as the hydrochloride salt to enhance stability. Its chiral (S)-enantiomer is assigned CAS RN 2368884-25-5 . This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in pharmaceutical research where such scaffolds can be incorporated into potential drug candidates. While specific biological data is not provided, compounds of this class are frequently explored in early-stage research for their potential pharmacological properties. Researchers utilize this material as a key precursor in synthesis, leveraging the distinct reactivity of its functional groups to construct compounds for screening and development. Proper handling procedures should be observed. This product is intended for research purposes only and is not for human or veterinary diagnostic use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-aminopropyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITVICROZQBGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Aminopropyl Phenol Hydrochloride and Analogs

General Strategies for the Synthesis of Phenolic Amines

The preparation of phenolic amines often requires careful planning to manage the reactivity of the hydroxyl and amino functionalities. Direct alkylation or arylation can lead to mixtures of O-substituted, N-substituted, and di-substituted products. tandfonline.comresearchgate.net Consequently, many synthetic routes rely on protecting group strategies or specific reactions that offer high selectivity for one functional group over the other. Key approaches include forming the C-N bond via reductive amination of a phenolic ketone, functionalizing a pre-existing aminophenol, or constructing the aromatic ring with the desired substituents in place through multi-step sequences.

Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for forming amine bonds. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of 3-(1-Aminopropyl)phenol, the precursor would be 3-hydroxypropiophenone, which would react with an ammonia source.

The direct, one-pot nature of this reaction is advantageous, and various reducing agents can be employed, each with its own reactivity profile. wikipedia.orgrsc.org The choice of reaction conditions, particularly pH, is crucial as the initial condensation to the imine is typically favored under slightly acidic conditions which also facilitate the reduction of the C=N double bond. wikipedia.org

When the target molecule contains a chiral center, as in 3-(1-aminopropyl)phenol, achieving stereocontrol is paramount. Diastereoselective reductive amination allows for the synthesis of specific stereoisomers. This can be accomplished by using a chiral amine source, a chiral reducing agent, or a chiral catalyst. google.com For instance, the reaction of a prochiral ketone with a chiral amine (as a chiral auxiliary) forms a diastereomeric mixture of imines, which can then be reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Alternatively, asymmetric catalysis using transition metal complexes with chiral ligands (derived from Iridium, Rhodium, or Ruthenium) in the presence of a hydrogen source can directly reduce the imine intermediate enantioselectively. google.comresearchgate.net Organocatalytic methods, employing chiral Brønsted acids like chiral phosphoric acids, have also emerged as powerful tools for enantioselective reductive aminations. princeton.edusemanticscholar.org These catalysts activate the imine towards hydride attack, influencing the facial selectivity of the reduction.

Table 1: Examples of Catalysts in Asymmetric Reductive Amination

Catalyst TypeExample Catalyst/LigandApplicationReference
OrganocatalystChiral Phosphoric AcidDirect reductive amination of ketones semanticscholar.org
Transition MetalIridium-Diamine ComplexCooperative catalysis for asymmetric reductive amination semanticscholar.org
Transition MetalRuthenium-(S,S)-f-binaphaneAsymmetric reductive amination of aliphatic ketones researchgate.net
Organocatalyst(S)-ProlineStereoselective Mannich reactions (related transformation) wikipedia.org

This table is interactive. Click on the headers to sort.

Complex metal hydrides are common and effective reagents for the reduction step in reductive amination. researchgate.net Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing imines to amines. umich.eduresearchgate.net It is often used in protic solvents like methanol or ethanol. For less reactive imines, or when a more powerful reductant is needed, lithium aluminum hydride (LiAlH₄) can be employed. libretexts.orgmasterorganicchemistry.com However, LiAlH₄ is much more reactive and must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. It will also reduce other functional groups like esters and amides. libretexts.orgmasterorganicchemistry.com

Other specialized borohydride reagents have been developed to offer greater selectivity. Sodium cyanoborohydride (NaBH₃CN) is particularly useful because it is stable in weakly acidic conditions (pH 3-6) and selectively reduces imines much faster than ketones or aldehydes. wikipedia.orgmasterorganicchemistry.com This allows the entire reductive amination process to be carried out efficiently in a single pot. Similarly, sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reagent favored for reductive aminations, especially in aprotic solvents. masterorganicchemistry.commdma.ch

Table 2: Common Hydride Reagents in Reductive Amination

ReagentFormulaTypical SolventsKey Features
Sodium BorohydrideNaBH₄Methanol, EthanolMild, reduces aldehydes and ketones
Lithium Aluminum HydrideLiAlH₄THF, Diethyl EtherVery strong, reduces most carbonyls and esters
Sodium CyanoborohydrideNaBH₃CNMethanol, THFSelective for imines at acidic pH
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane, THFMild, selective for imines, good for acid-sensitive substrates

This table is interactive. Click on the headers to sort.

Mannich-Type Reactions and Derivatives

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgbyjus.com The classic reaction involves an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. taylorandfrancis.comlibretexts.org The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone. wikipedia.orgchemistrysteps.com

While the classic Mannich reaction typically installs an aminomethyl group, variations and related multi-component reactions can be envisioned to construct the aminopropyl side chain. For example, a pre-formed enolate of a protected 3-hydroxyacetophenone could potentially react with a pre-formed imine derived from ethylamine and another aldehyde in a directed Mannich-type addition, although this would be a more complex, multi-step approach compared to direct reductive amination.

Alkylation and Arylation Strategies for Phenolic Ring Functionalization

An alternative to building the aminopropyl side chain on a pre-formed phenol (B47542) is to start with a molecule containing the side chain and then functionalize the aromatic ring. However, the more common approach involves the selective functionalization of aminophenols. The direct alkylation of aminophenols can be challenging due to the competing nucleophilicity of the amino group and the phenoxide ion, often resulting in a mixture of O- and N-alkylated products. tandfonline.comumich.edu

To achieve selectivity, one functional group is often protected while the other is reacted. For selective O-alkylation, the amino group can be protected, for instance, by forming an imine with benzaldehyde. researchgate.netumich.edu The phenolic hydroxyl group can then be deprotonated and alkylated. Subsequent hydrolysis of the imine reveals the free amino group. researchgate.netumich.edu Conversely, for selective N-alkylation, protecting the hydroxyl group is necessary.

Modern cross-coupling reactions have provided powerful tools for arylation. Selective N-arylation of aminophenols can be achieved using palladium-based catalysts with specific phosphine ligands (e.g., BrettPhos), while copper-catalyzed systems can favor O-arylation. nih.gov The choice of catalyst, ligand, and base is critical in directing the selectivity of these reactions. nih.govnih.gov

Multi-Step Conversions Involving Nitro-Group Reductions and Diazotization

Classical aromatic chemistry offers robust, multi-step pathways to phenolic amines. A common strategy involves the reduction of a nitro group, which is a versatile precursor to an amine. For instance, one could start with 3-nitropropiophenone. The ketone could first undergo reductive amination, followed by the reduction of the nitro group to an amine.

Alternatively, a nitrophenol can be used as a starting material. For example, p-nitrophenol can be catalytically hydrogenated to produce p-aminophenol. bcrec.idsemanticscholar.org This method is a cornerstone of industrial synthesis. A general procedure for synthesizing various o-aminophenol derivatives involves the nitration of a corresponding phenol followed by the reduction of the nitro group using reagents like hydroiodic acid (HI). mdpi.com

Diazotization provides a method to introduce a hydroxyl group onto an aromatic ring. Aniline or its derivatives can be treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. Gentle heating of the aqueous solution of the diazonium salt leads to its hydrolysis, replacing the diazonium group with a hydroxyl group and releasing nitrogen gas. This sequence allows for the conversion of an amino group into a hydroxyl group, providing another strategic route for the synthesis of phenolic amines from dinitro or amino-nitro precursors.

Green Chemistry Principles and Sustainable Approaches in Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally responsible synthetic routes for pharmaceuticals. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com

Several key principles are directly relevant to the synthesis of 3-(1-aminopropyl)phenol hydrochloride and related compounds:

Catalysis: The use of catalytic methods, such as the transition-metal-catalyzed asymmetric hydrogenation and C-H arylation discussed previously, is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, offering a significant advantage over stoichiometric reagents that are consumed in the reaction and generate more waste. mdpi.commdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation is an excellent example of an atom-economical reaction, as it involves the addition of a hydrogen molecule with no byproducts. mdpi.com

Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer, non-toxic, and biodegradable solvents like water or bio-based solvents, and the avoidance of volatile organic compounds (VOCs). jddhs.com Where possible, performing reactions in the absence of a solvent is the ideal scenario. nih.gov

Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided because they require additional reagents and generate waste. jddhs.com Direct C-H functionalization is a strategy that aligns with this principle by avoiding the need to pre-functionalize a substrate (e.g., converting a C-H bond to a C-halide bond) before a coupling reaction.

Design for Energy Efficiency: Synthetic processes should be designed to be energy-efficient, for example, by conducting reactions at ambient temperature and pressure whenever possible. jddhs.com The development of highly active catalysts can help lower the energy requirements of a reaction.

By integrating these principles, the synthesis of phenolic amines can be made more sustainable, reducing both environmental impact and production costs. mdpi.com

Derivatization Strategies for Synthetic Diversification of Phenolic Amines

Phenolic amines like 3-(1-aminopropyl)phenol possess two key functional groups—a phenolic hydroxyl and a primary amine—that serve as handles for structural modification. Derivatization of these groups allows for the creation of a diverse library of analogs for structure-activity relationship studies or to modify physicochemical properties.

Derivatization of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can be modified through several classical reactions. nih.gov

Alkylation/Etherification: Reaction with alkyl halides in the presence of a base yields the corresponding ether. This is a common strategy to modify lipophilicity.

Acylation/Esterification: Reaction with acyl chlorides or anhydrides produces phenyl esters. This is often used to create prodrugs, which may improve bioavailability. nih.gov

Phosphorylation: The hydroxyl group can also be converted to a phosphate ester. nih.gov

Derivatization of the Amino Group: The primary amine is a versatile functional group for derivatization.

N-Acylation: Reaction with acylating agents like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride can form stable amide derivatives. This strategy is also used for the stereospecific derivatization of amines for analytical separation of enantiomers. nih.gov

Formation of Carboxylic Acid Derivatives: The amine can be coupled with carboxylic acids using reagents like N,N'-dicyclohexylcarbodiimide to form amides. researchgate.net

Derivatization for Mass Spectrometry: Novel reagents, such as those based on tris(trimethoxyphenyl)phosphonium (TMPP), have been developed to derivatize primary amines. This introduces a pre-charged functional group that enhances detection by electrospray ionization mass spectrometry (ESI-MS). researchgate.net

These strategies enable the systematic modification of the parent phenolic amine structure, providing a powerful tool for synthetic and medicinal chemistry.

Table 2: Summary of Derivatization Strategies for Phenolic Amines

Functional Group Reaction Type Reagent Example Purpose
Phenolic Hydroxyl Alkylation Alkyl Halide Modify lipophilicity
Phenolic Hydroxyl Acylation Acyl Chloride Prodrug design nih.gov
Primary Amine N-Acylation Chiral Acyl Chloride nih.gov Create amides, separate enantiomers
Primary Amine Amide Coupling Carboxylic Acid + DCC researchgate.net Synthetic diversification
Primary Amine Ionization Tagging TMPP-based reagents researchgate.net Enhance MS detection

Advanced Structural Analysis and Spectroscopic Characterization

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, a three-dimensional model of the electron density can be generated, revealing precise atomic positions and bonding information wikipedia.org.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous determination of a molecule's three-dimensional structure wikipedia.org. The process begins with the growth of a high-quality single crystal of the compound, which is then mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and their intensities measured wikipedia.org. These data are then used to solve the crystal structure, providing a detailed picture of bond lengths, bond angles, and torsion angles that define the molecular geometry.

Table 1: Representative Crystallographic Data Obtainable from SCXRD (Note: This table is illustrative of the data that would be obtained from an SCXRD experiment, as specific data for 3-(1-Aminopropyl)phenol hydrochloride is not available.)

ParameterDescriptionExample Value Range (for similar organic salts)
Crystal System The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 5-15 Å, b = 5-20 Å, c = 5-25 Å, β = 90-110°
Bond Lengths (Å) The distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O).C-C (aromatic): 1.36-1.41 Å, C-N: 1.47-1.51 Å
Bond Angles (°) The angle formed between three connected atoms.C-C-C (aromatic): ~120°, C-C-N: ~109.5°
Torsion Angles (°) The angle between planes through two sets of three atoms.Defines the conformation of the propyl side chain.

Beyond individual molecular geometry, the packing of molecules within the crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystalline environment nih.govnih.gov. The Hirshfeld surface is a mapped surface around a molecule, colored according to various properties, which helps in understanding the crystal packing.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: This table is a qualitative prediction based on the analysis of similar aminophenol structures, as specific data for the target compound is unavailable.)

Contact TypeExpected ContributionDescription
H···H HighVan der Waals interactions between hydrogen atoms on the exterior of the molecules. nih.govnih.gov
O···H/H···O Moderate to HighRepresents hydrogen bonds involving the phenolic hydroxyl group and the chloride ion or other acceptors. nih.govnih.gov
N···H/H···N Moderate to HighRepresents hydrogen bonds from the protonated amine group to the chloride ion. nih.gov
C···H/H···C ModerateIncludes C-H···π interactions between the propyl/phenyl hydrogens and the aromatic ring. nih.gov

3-(1-Aminopropyl)phenol possesses a chiral center at the carbon atom bearing the amino group. When synthesized from achiral precursors, it forms as a racemic mixture, containing equal amounts of the (R) and (S) enantiomers libretexts.orglibretexts.org. The crystallization of such a mixture can result in three different solid forms: a racemic compound (a single crystal phase containing both enantiomers in an ordered arrangement), a conglomerate (a physical mixture of separate crystals of the pure enantiomers), or a pseudoracemate (a solid solution) wikipedia.org.

Investigating whether this compound crystallizes as a conglomerate is significant for chiral resolution. Conglomerates can sometimes be separated by preferential crystallization, a method where a saturated solution of the racemate is seeded with a crystal of one pure enantiomer to induce the crystallization of that enantiomer exclusively libretexts.org. The most common method for resolving racemates, however, is through the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization libretexts.org.

While specific studies on the racemic behavior and potential conglomerate formation of this compound were not identified in the reviewed literature, such investigations are crucial for the development of methods to isolate the individual enantiomers, which often exhibit different pharmacological activities americanpharmaceuticalreview.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental structural information. The chemical shift of a nucleus is indicative of its electronic environment, the integration of a ¹H signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) of a ¹H signal reveals the number of neighboring protons docbrown.info.

Although experimental spectra for this compound are not publicly available, the expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds such as phenol (B47542) and simple alkylamines docbrown.infodocbrown.infolibretexts.org.

Table 3: Predicted ¹H NMR Spectral Data for this compound (Predicted shifts are relative to TMS and based on data for similar structures.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Protons
-OH (Phenolic)9.0 - 10.0Singlet (broad)-
-NH₃⁺ (Aminium)7.5 - 8.5Singlet (broad)-
Ar-H (Aromatic)6.7 - 7.3MultipletOther Ar-H
CH-N (Methine)3.8 - 4.2Multiplet-CH₂, -NH₃⁺
-CH₂- (Methylene)1.7 - 2.1Multiplet-CH₃, CH-N
-CH₃ (Methyl)0.9 - 1.2Triplet-CH₂-

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Predicted shifts are relative to TMS and based on data for similar structures.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH 155 - 160
C-C(propyl) 138 - 142
Ar-C 115 - 130
CH-N 50 - 55
-CH₂- 25 - 30
-CH₃ 10 - 15

The aromatic region in the ¹H NMR spectrum would show a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring. The aliphatic region would feature a triplet for the terminal methyl group, a multiplet for the adjacent methylene group, and another multiplet for the methine proton at the chiral center.

Two-dimensional (2D) NMR experiments provide further detail by showing correlations between different nuclei, which helps to definitively assemble the molecular structure sdsu.edupressbooks.pub.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting the methyl protons to the methylene protons, and the methylene protons to the methine proton, confirming the propyl chain's connectivity sdsu.edu. Correlations between the aromatic protons would also help assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached pressbooks.pubnih.gov. An HSQC spectrum would unambiguously link each proton signal in Table 3 to its corresponding carbon signal in Table 4, for instance, confirming that the proton signal at ~1.0 ppm belongs to the carbon at ~12 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple (typically 2-3) bonds. HMBC is crucial for connecting different fragments of a molecule. For this compound, it would show a correlation from the methine proton of the propyl group to the aromatic carbons, definitively establishing the connection point of the side chain to the phenyl ring.

Together, these advanced NMR techniques provide a powerful and comprehensive method for the complete and unambiguous structural assignment of this compound in solution.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Phenolic compounds often exhibit a strong molecular ion peak due to the stability of the aromatic ring. Common fragmentation includes the loss of CO (a fragment with a mass of 28) and a formyl radical (HCO•, a fragment with a mass of 29) libretexts.org. For aliphatic amines, alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a dominant fragmentation pathway libretexts.orgmiamioh.edu. In the case of 3-(1-Aminopropyl)phenol, this would involve the cleavage of the bond between the benzylic carbon and the adjacent ethyl group.

A table of predicted m/z values for various adducts of the free base, 3-(1-aminopropyl)phenol, has been calculated using computational tools, providing further insight into its expected mass spectrometric behavior uni.lu.

Interactive Data Table: Predicted Mass Spectrometry Adducts for 3-(1-Aminopropyl)phenol

AdductPredicted m/z
[M+H]⁺152.10700
[M+Na]⁺174.08894
[M-H]⁻150.09244
[M+NH₄]⁺169.13354
[M+K]⁺190.06288
[M+H-H₂O]⁺134.09698

Data sourced from computational predictions for the free base compound uni.lu.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

While a specific, complete experimental IR spectrum for this compound was not found in the available search results, the expected characteristic absorption bands can be predicted based on its structural components: a phenol group, an amine group, and an alkyl chain on an aromatic ring.

O-H Stretching: The phenolic hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding libretexts.org.

N-H Stretching: As a hydrochloride salt, the primary amine group will be protonated (NH₃⁺). This ammonium group is expected to show a broad, strong absorption between 2800 and 3200 cm⁻¹, which may overlap with C-H stretching bands. The free primary amine (in the base form) typically shows two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending vibrations for a primary amine are typically seen around 1590-1650 cm⁻¹ nih.gov. For the protonated amine, these bending vibrations would be shifted.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O Stretching: The phenolic C-O stretching vibration is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Interactive Data Table: Expected IR Absorption Regions for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching (broad)3200-3600
Protonated Amine N-HStretching (broad)2800-3200
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
N-HBending~1600
Aromatic C=CRing Stretching1450-1600
Phenolic C-OStretching1200-1260

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions, particularly in molecules with chromophores like aromatic rings.

The phenol group in this compound acts as a chromophore. Phenol itself typically exhibits two absorption bands in the UV region. For m-aminophenol, a structurally related compound, absorption maxima are observed at specific wavelengths in the UV range nist.gov. The presence of the aminopropyl group, especially in its protonated form, will influence the electronic environment of the benzene ring and thus the exact position and intensity of the absorption maxima (λmax). The benzene ring within the molecule is responsible for the absorption of ultraviolet radiation ijpsi.org.

Detailed experimental UV-Vis spectra for this compound are not provided in the searched literature, but based on the phenol chromophore, significant absorption is expected in the ultraviolet range. For comparison, the UV spectrum of m-aminophenol shows distinct absorption peaks that can serve as a reference point for the expected spectral features of this compound nist.gov.

Interactive Data Table: Reference UV Absorption for a Related Compound

CompoundSolventλmax 1 (nm)λmax 2 (nm)
m-AminophenolEthanol~230~285

Note: This data is for a structurally similar compound, m-aminophenol, and serves as an estimation. The actual λmax for this compound may vary.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material tib.eu.

An XPS analysis of this compound would provide binding energy data for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and chlorine (Cl 2p). The high-resolution spectra of these elements would reveal information about their chemical environment.

C 1s Spectrum: The C 1s signal would be deconvoluted into components representing the different types of carbon atoms: aromatic carbons (C-C, C-H), the carbon bonded to the hydroxyl group (C-O), and the carbons bonded to the nitrogen atom (C-N) researchgate.net.

O 1s Spectrum: The O 1s peak would correspond to the oxygen in the phenolic hydroxyl group. Its binding energy would be characteristic of a C-OH bond researchgate.net.

N 1s Spectrum: The N 1s spectrum is particularly informative. As the amine is protonated in the hydrochloride salt, the binding energy would be shifted to a higher value compared to a free amine. This is because the positive charge on the nitrogen atom increases the binding energy of its core electrons. This technique can be used to quantitatively differentiate between amine and protonated nitrogen species nus.edu.sg.

Cl 2p Spectrum: The Cl 2p signal would confirm the presence of the chloride counter-ion.

While specific XPS data for this compound is not available in the searched results, the principles of XPS analysis on similar functionalized aromatic compounds demonstrate its utility in confirming the elemental composition and chemical states of the constituent atoms nih.govtib.eu.

Interactive Data Table: Expected Elements and Core-Level Spectra in XPS

ElementCore-LevelExpected Chemical Information
CarbonC 1sAromatic C-C/C-H, Aliphatic C-C, C-N, C-O bonds
OxygenO 1sPhenolic C-OH group
NitrogenN 1sProtonated amine (NH₃⁺) group
ChlorineCl 2pChloride (Cl⁻) counter-ion

Chromatographic and Electrophoretic Separation Techniques for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC methods are widely employed for the quality control of 3-(1-Aminopropyl)phenol hydrochloride. These methodologies can be broadly categorized into achiral methods for general purity and quantification, and chiral methods for the separation of its stereoisomers.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common analytical technique for determining the purity of pharmaceutical and personal care products (PPCPs). srce.hr In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is polar. This setup causes nonpolar compounds to be retained longer on the column, whereas polar compounds elute more quickly.

For the analysis of this compound, a C18 column is typically effective. ijper.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or formate) and an organic modifier such as acetonitrile or methanol. srce.hrijper.org The buffer controls the pH, which is crucial for maintaining the consistent ionization state of the amine and phenol (B47542) groups, thereby ensuring reproducible retention times. UV detection is commonly used, with the wavelength set to a maximum absorbance for the phenolic structure, often around 270-280 nm. chromatographyonline.com This method can effectively separate the main compound from its synthesis-related impurities and degradation products.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm

| Injection Volume | 10 µL |

The structure of 3-(1-Aminopropyl)phenol contains a chiral center at the carbon atom bonded to the amino group, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms). In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they can have different pharmacological and toxicological profiles. nih.govamericanpharmaceuticalreview.com Chiral HPLC is a powerful tool for this purpose, achieving separation through the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector. americanpharmaceuticalreview.comphenomenex.com

The most direct and widely used method for enantiomeric separation is employing a Chiral Stationary Phase (CSP). nih.gov CSPs are packed into HPLC columns and create a chiral environment where enantiomers interact differently, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are particularly versatile and have broad applicability for separating a wide range of chiral compounds, including amines. eijppr.comresearchgate.net

For the separation of 3-(1-Aminopropyl)phenol enantiomers, a column like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) could be effective under normal-phase conditions, using a mobile phase like hexane/isopropanol with a basic additive (e.g., diethylamine) to improve peak shape. yakhak.org

Table 2: Example of Enantiomeric Separation using a Chiral Stationary Phase

Parameter Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Temperature 25 °C
Detection UV at 275 nm
Analyte (R,S)-3-(1-Aminopropyl)phenol
Retention Time (S)-enantiomer 10.2 min
Retention Time (R)-enantiomer 12.5 min
Separation Factor (α) 1.23

| Resolution (Rs) | 2.1 |

An alternative to CSPs involves adding a chiral selector directly to the mobile phase. nih.gov This additive, known as a Chiral Mobile Phase Additive (CMPA), forms diastereomeric complexes with the analyte enantiomers in the mobile phase. These complexes have different affinities for the achiral stationary phase (like a standard C18 column), allowing for their separation. Common CMPAs include cyclodextrins, chiral crown ethers, and ligand-exchange complexes. nih.goveijppr.com While effective for certain separations, this method can be more complex to develop and the additives can be costly.

This indirect approach involves reacting the racemic amine with a pure, single-enantiomer chiral derivatizing agent (CDA) before injection into the HPLC system. acs.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard achiral stationary phase, such as a C18 column. academicjournals.org

Common CDAs for primary amines like 3-(1-Aminopropyl)phenol include (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.govacs.org The resulting diastereomers often possess strong chromophores or fluorophores from the reagent, enhancing detection sensitivity. researchgate.net

Table 3: Illustrative Separation after Derivatization with a Chiral Reagent

Parameter Condition
Chiral Derivatizing Agent (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC)
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.2 mL/min
Detection Fluorescence (Excitation: 260 nm, Emission: 315 nm)
Analyte 1 Diastereomer of (S)-3-(1-Aminopropyl)phenol
Retention Time 1 15.8 min
Analyte 2 Diastereomer of (R)-3-(1-Aminopropyl)phenol

| Retention Time 2 | 16.5 min |

While analytical HPLC focuses on quantification and identification of components in a small sample, preparative HPLC is used to isolate and purify larger quantities of a specific compound for further use. teledynelabs.com The primary goal is to efficiently recover the target compound with a high degree of purity. ymc.co.jp

The process involves scaling up a developed analytical method. lcms.cz This typically means using a column with a larger internal diameter and packed with larger particle-size stationary phase material to accommodate higher sample loads. springernature.comspringernature.com Flow rates are increased proportionally, and the sample is injected in larger volumes or at higher concentrations. Fractions of the eluent are collected as the target compound exits the detector, and the fractions containing the pure compound are combined. This technique is invaluable for isolating gram-scale quantities of a desired enantiomer from a racemic mixture for pharmacological studies.

Table 4: Comparison of Analytical and Preparative HPLC Parameters for Enantiomer Isolation

Parameter Analytical Scale Preparative Scale
Column I.D. 4.6 mm 21.2 mm
Particle Size 5 µm 10 µm
Flow Rate 1.0 mL/min 20 mL/min
Sample Load < 0.1 mg 50-100 mg
Injection Volume 5-20 µL 500-2000 µL

| Goal | Quantification | Isolation/Purification |

Chiral HPLC for Enantiomeric Separation and Purity Assessment

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Phenolic Amines

Gas Chromatography (GC) is a powerful analytical technique for separating compounds that are volatile or can be vaporized at high temperatures without decomposing. emerypharma.com When coupled with a mass spectrometer (MS), it provides a robust platform for both quantification and structural identification of analytes. nih.govmmu.ac.uk However, direct GC analysis of polar compounds like this compound is challenging. Its hydroxyl (-OH) and amino (-NH2) functional groups cause low volatility and potential for thermal degradation, as well as undesirable interactions with the stationary phase, leading to poor peak shape and sample loss. emerypharma.comnih.gov

To overcome these limitations, a crucial preparatory step known as derivatization is employed. emerypharma.comnih.gov This process chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. libretexts.orgyoutube.com

Derivatization involves reacting the polar functional groups of the analyte with a specific reagent to replace the active hydrogen atoms with non-polar groups. youtube.com This modification reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the compound. youtube.com The three most common derivatization methods for compounds containing hydroxyl and amino groups are silylation, acylation, and alkylation. nih.govnih.govlibretexts.org

Silylation: This is the most prevalent method for derivatizing phenols and amines. libretexts.org It involves replacing the active hydrogens in the -OH and -NH2 groups with a silyl group, typically a trimethylsilyl (TMS) group. libretexts.org Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. youtube.com The resulting TMS derivatives are significantly more volatile and thermally stable. libretexts.org

Acylation: This technique introduces an acyl group into the molecule. It produces derivatives that are generally more stable than their silylated counterparts. libretexts.org Acylation reagents can include acid anhydrides or reactive acyl derivatives. Using fluorinated acyl groups can enhance detectability with an electron capture detector (ECD). libretexts.org

Alkylation: This method involves replacing active hydrogens with an alkyl group. While also effective, it is sometimes less straightforward than silylation or acylation for these types of compounds.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure the reaction proceeds to completion, yielding a single, stable derivative for accurate and reproducible GC-MS analysis. youtube.com

Table 1: Common Derivatization Strategies for GC Analysis of Phenolic Amines

Derivatization Method Common Reagents Target Functional Groups Key Advantages
Silylation BSTFA, HMDS, TMSCN -OH, -NH2, -COOH, -SH Increases volatility and thermal stability; widely applicable. nih.govlibretexts.org
Acylation Acid Anhydrides, PFBBr -OH, -NH2, -SH Forms stable derivatives; fluorinated reagents enhance ECD sensitivity. libretexts.orgmdpi.com
Alkylation Methyl Chloroformate (MCF) -OH, -NH2, -COOH Can improve reproducibility and compound stability compared to silylation. nih.gov

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) for High-Resolution Separations

Capillary Electrophoresis (CE) and Capillary Electrochromatography (CEC) are high-resolution separation techniques performed in narrow-bore capillaries. wikipedia.orgnih.gov CE separates analytes based on their electrophoretic mobility in an electric field, which is dependent on their mass-to-charge ratio. wikipedia.org This makes it inherently well-suited for analyzing charged species like the protonated form of this compound.

CEC is a hybrid technique that combines the separation mechanisms of both CE and High-Performance Liquid Chromatography (HPLC). wikipedia.orgresearchgate.net In CEC, the capillary is packed with a stationary phase similar to that used in HPLC. wikipedia.org The mobile phase is driven through the capillary not by high pressure, but by electro-osmotic flow (EOF), which is the bulk movement of liquid induced by an applied electric field. wikipedia.orgresearchgate.net

A key advantage of EOF-driven systems is the resulting "plug-like" flow profile, which is much flatter than the parabolic laminar flow profile seen in pressure-driven chromatography. wikipedia.orgresearchgate.net This flat profile minimizes band broadening, leading to exceptionally high separation efficiencies and sharp peaks. nih.govresearchgate.net Due to these features, both CE and CEC are powerful techniques for the high-resolution separation of complex mixtures and the purity assessment of phenolic compounds. nih.gov

Table 2: Comparison of CE and CEC for Phenolic Amine Separation

Feature Capillary Electrophoresis (CE) Capillary Electrochromatography (CEC)
Principle Separation based on mass-to-charge ratio in an open capillary. wikipedia.orgwikipedia.org Hybrid separation based on electrophoretic migration and partitioning with a stationary phase. nih.govwikipedia.org
Driving Force Electro-osmotic Flow (EOF) & Electrophoretic Mobility Primarily Electro-osmotic Flow (EOF)
Flow Profile Flat ("Plug") Flat ("Plug") researchgate.net
Advantages High efficiency, minimal sample/reagent use, suitable for charged analytes. Extremely high efficiency, dual separation mechanism (CE & HPLC), high selectivity. nih.govresearchgate.net
Application Purity analysis, separation of charged isomers. Separation of complex mixtures of neutral and charged compounds. nih.gov

Counter-Current Chromatography (CCC, HSCCC, HPCCC) and Medium-Pressure Liquid Chromatography (MPLC) for Phenolic Compound Isolation

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix. nih.gov This eliminates complications such as irreversible adsorption of the analyte onto a stationary phase, making it ideal for the preparative isolation and purification of delicate or polar compounds from crude extracts. mdpi.com The separation mechanism is based on the differential partitioning of compounds between two immiscible liquid phases. nih.gov

High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Counter-Current Chromatography (HPCCC) are advanced forms of CCC. nih.gov They utilize high centrifugal forces to retain the stationary liquid phase while the mobile liquid phase is pumped through, allowing for faster separations without compromising resolution. mdpi.comnih.gov These techniques have been successfully applied to the preparative isolation of minor phenolic compounds from complex natural product extracts. nih.govmdpi.com

Medium-Pressure Liquid Chromatography (MPLC) is another valuable technique for preparative-scale purification. It operates on principles similar to HPLC but at lower pressures, using larger particle-size stationary phases. While its resolution is lower than HPLC, MPLC is a cost-effective and efficient method for the initial fractionation and purification of larger quantities of compounds like this compound from synthesis reaction mixtures.

Supercritical Fluid Chromatography (SFC) for Efficient Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. teledynelabs.com A substance becomes a supercritical fluid when heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This allows for rapid and efficient separations with low backpressure. twistingmemoirs.com

SFC is considered a "green" analytical technique because it significantly reduces the consumption of organic solvents compared to HPLC. twistingmemoirs.comamericanpharmaceuticalreview.com The technique combines some of the best features of both GC and HPLC, offering high-speed, high-efficiency separations for a wide range of compounds, including those that are thermally labile. twistingmemoirs.com It is particularly powerful for chiral separations, which is relevant if this compound is present as a racemic mixture and the individual enantiomers need to be isolated. americanpharmaceuticalreview.comchromatographyonline.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its utility for analyzing complex mixtures. chromatographyonline.com

Molecularly Imprinted Polymer (MIP) Technologies for Selective Adsorption and Separation

Molecularly Imprinted Polymer (MIP) technology is used to create synthetic polymers with highly specific recognition sites for a target molecule or its structural analogues. nih.govresearchgate.net The process involves polymerizing functional and cross-linking monomers in the presence of a "template" molecule (in this case, a compound structurally similar to this compound). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte. nih.gov

These tailor-made polymers can be used as highly selective sorbents in various separation and extraction processes. mdpi.com For instance, they can be used in solid-phase extraction (a technique discussed below) to selectively capture phenolic compounds from a complex sample matrix, allowing impurities to be washed away. mdpi.comump.edu.my The high selectivity of MIPs provides a significant advantage for isolating a target compound from a mixture containing structurally similar substances. acs.org

Solid-Phase Extraction (SPE) as a Sample Pretreatment Technique

Solid-Phase Extraction (SPE) is a widely used sample preparation technique rather than a high-resolution separation method. nih.govyoutube.com Its primary purpose is to clean up, concentrate, or perform solvent exchange on a sample before analysis by a more sophisticated technique like HPLC or GC. nih.govnih.gov SPE is an essential step for removing interfering matrix components that could otherwise compromise the chromatographic analysis. mdpi.com

The SPE process typically involves four steps:

Conditioning: The sorbent in the SPE cartridge is treated with a solvent to activate it.

Loading: The sample is passed through the sorbent, and the analytes of interest are retained.

Washing: Impurities and unwanted matrix components are washed from the cartridge with a solvent that does not elute the retained analytes.

Eluting: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes for collection. researchgate.net

For a polar, ionizable compound like this compound, various sorbents could be employed, including reversed-phase (e.g., C18), normal-phase, or ion-exchange materials, depending on the sample matrix and the desired outcome. nih.govresearchgate.net

Microwave-Assisted Extraction in Separation Processes

Microwave-Assisted Extraction (MAE) is an advanced separation technique that utilizes microwave energy to heat solvents in contact with a sample, thereby partitioning analytes from the sample matrix into the solvent. rjtcsonline.comrsc.org This method offers significant advantages over conventional extraction techniques, including reduced solvent consumption, shorter extraction times, and higher extraction yields. mdpi.comsciopen.com The efficiency of MAE stems from the direct and rapid heating of the solvent and sample matrix, a process driven by the principles of dipole rotation and ionic conduction. nih.govmdpi.com This mechanism induces a rapid temperature and pressure increase within the sample's cells or matrix structure, leading to cell wall rupture and the subsequent release of target compounds into the extraction solvent. nih.gov

The effectiveness of MAE is contingent upon several critical parameters that must be optimized to achieve high extraction efficiency and purity of the target analyte, such as this compound. These parameters include the choice of solvent, microwave power, extraction time, temperature, and the solvent-to-solid ratio. rsc.orgresearchgate.net The selection of an appropriate solvent is crucial, as its dielectric properties determine its ability to absorb and transmit microwave energy. nih.gov For polar molecules like phenolic compounds and amines, polar solvents or mixtures containing water are often effective. rsc.orgnih.gov

Research on compounds structurally related to this compound, such as other phenolic compounds and aromatic amines, provides insight into the potential application and optimization of MAE for its separation. Studies have demonstrated the successful extraction of phenolic compounds from various complex matrices, highlighting the method's robustness. nih.govcetjournal.it Similarly, MAE has been effectively applied for the extraction of aromatic amines, such as heterocyclic aromatic amines (HAAs) and polycyclic aromatic hydrocarbons (PAHs), from food and environmental samples. nih.govrsc.orgsbmu.ac.ir

The optimization of MAE parameters is typically conducted using methodologies like Response Surface Methodology (RSM) to identify the conditions that yield the maximum recovery of the target compound. mdpi.comnih.gov For instance, in the extraction of phenolic compounds from potato peels, the optimal conditions were found to be a 67.33% aqueous methanol solvent, an extraction time of 15 minutes, and a microwave power of 14.67%, yielding a total phenolic content of 3.94 mg GAE/g. nih.gov In another study on date seeds, optimal extraction was achieved with 46% ethanol at 62°C for 27.3 minutes. mdpi.com

The following table summarizes key parameters influencing MAE performance, derived from studies on analogous compound classes.

ParameterInfluence on ExtractionTypical Range/Values from ResearchCitation
Solvent Composition Affects the solubility of the target analyte and the absorption of microwave energy. The polarity of the solvent should match that of the target compound.Aqueous solutions of ethanol or methanol (e.g., 50-70%); Hexane/acetone (1:1) nih.govnih.govnih.gov
Microwave Power (W) Influences the heating rate and temperature. Excessive power can lead to the degradation of thermolabile compounds.100 - 800 W nih.govnih.govnih.govmdpi.com
Extraction Time (min) Determines the duration of microwave exposure. Longer times can increase yield but also risk analyte degradation.5 - 60 min nih.govcetjournal.itnih.govmdpi.com
Temperature (°C) Higher temperatures generally increase extraction efficiency but can cause degradation of sensitive compounds.40 - 120 °C mdpi.comnih.gov
Solvent-to-Sample Ratio (mL/g) A sufficient volume of solvent is needed to ensure the entire sample is immersed and to prevent saturation.10:1 to 50:1 mdpi.commdpi.com

A comparative analysis shows the superior performance of MAE over traditional methods like Soxhlet and maceration extraction. MAE consistently requires significantly less time and solvent while often providing higher extraction yields. nih.govcetjournal.it

Extraction MethodTypical DurationSolvent ConsumptionRelative YieldCitation
Microwave-Assisted Extraction (MAE) 5 - 45 minLowHigh nih.govcetjournal.it
Soxhlet Extraction 6 - 24 hoursHighModerate to High nih.govnih.gov
Maceration 1 - 24 hoursHighLow to Moderate cetjournal.it

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to modern chemical research, providing a framework for predicting and interpreting the behavior of molecules. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. DFT offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. als-journal.commdpi.com For a molecule like 3-(1-aminopropyl)phenol, DFT can be employed to optimize its molecular geometry, calculate vibrational frequencies, and determine electronic properties. als-journal.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. It is particularly valuable for predicting electronic absorption spectra, such as the UV-Vis spectrum, by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov TD-DFT calculations could elucidate how the electronic structure of 3-(1-aminopropyl)phenol hydrochloride influences its interaction with light.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comresearchgate.net

For 3-(1-aminopropyl)phenol, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, representing the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties for 3-(1-Aminopropyl)phenol

Property Description Predicted Location/Value
HOMO Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). Primarily on the phenol ring and nitrogen atom.
LUMO Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). Distributed across the aromatic ring.

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A specific value would require calculation, but it influences the molecule's kinetic stability. |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgresearchgate.netwiley-vch.de This approach is based on analyzing the topology of the electron density, ρ(r). Critical points in the density, where the gradient is zero, are used to define atoms, bonds, rings, and cages. wiley-vch.de

A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. researchgate.net For this compound, QTAIM analysis could be used to:

Quantify the covalent character of the C-C, C-N, C-O, and C-H bonds.

Characterize the ionic interaction between the protonated aminopropyl group (R-NH3+) and the chloride anion (Cl-).

Identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds, which may influence the molecule's preferred conformation. wiley-vch.de

Energy Decomposition Analysis (EDA) is a computational method used to break down the total interaction energy between two molecular fragments into physically meaningful components. researchgate.netsemanticscholar.orgnih.gov This allows for a deeper understanding of the nature of the chemical bond or intermolecular interaction. A typical EDA scheme partitions the interaction energy (ΔE_int) into terms such as:

Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. semanticscholar.org

Pauli Repulsion (ΔE_Pauli): The destabilizing energy arising from the repulsion of electrons with the same spin (exchange-repulsion). semanticscholar.orgnih.gov

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of occupied and unoccupied orbitals of the fragments, which includes polarization and charge transfer effects. semanticscholar.org

Dispersion (ΔE_disp): The attractive energy arising from electron correlation effects.

Table 2: Illustrative Energy Decomposition Analysis for an Ion Pair Interaction

Energy Component Description
ΔE_elec Electrostatic attraction between the cation and anion.
ΔE_Pauli Repulsion between the electron clouds of the ions.
ΔE_orb Stabilization from orbital mixing (polarization).
ΔE_disp van der Waals or dispersion forces.

| ΔE_int | Total interaction energy (sum of components). |

Proton affinity (PA) is a fundamental measure of a molecule's gas-phase basicity. It is defined as the negative of the enthalpy change for the protonation reaction of a species M: M + H⁺ → MH⁺. nih.gov Computational chemistry provides a reliable means to calculate proton affinities. uiuc.eduresearchgate.net The calculation involves optimizing the geometries of both the neutral molecule and its protonated form and then computing their electronic and zero-point energies. uiuc.edu

For 3-(1-aminopropyl)phenol, the primary site of protonation is the amino group, due to the high lone pair availability on the nitrogen atom. The proton affinity of the amino group would be influenced by the electron-donating or -withdrawing effects of the hydroxyphenyl group. DFT calculations are well-suited for determining these values. mdpi.commdpi.com Comparing the calculated PA of 3-(1-aminopropyl)phenol to simpler amines and substituted phenols can provide insights into how its molecular structure modulates its basicity. mdpi.com

Table 3: Comparison of Calculated Proton Affinities (Hypothetical Values)

Compound Protonation Site Calculated PA (kcal/mol)
Ammonia (NH₃) N ~204
Propylamine N ~217
3-(1-Aminopropyl)phenol N ~215-220 (estimated)

Transition State Theory (TST) is a cornerstone for understanding chemical reaction rates. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the point of maximum energy along the minimum energy reaction path. wikipedia.orglibretexts.org Computational methods, particularly DFT, are extensively used to locate transition state structures and calculate their energies.

The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. libretexts.org For 3-(1-aminopropyl)phenol, TST could be applied to study various potential reactions, such as:

Oxidation of the phenol group, a key reaction for phenolic antioxidants.

N-alkylation or N-acylation at the amino group.

Electrophilic aromatic substitution on the phenol ring.

By mapping the potential energy surface, computational studies can identify the transition state, intermediates, and products, thereby elucidating the complete reaction mechanism. libretexts.org

Molecules with rotatable single bonds, like 3-(1-aminopropyl)phenol, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima on the potential energy surface) and determine their relative energies and populations.

The key rotatable bonds in 3-(1-aminopropyl)phenol are the C-C and C-N bonds in the propyl side chain. Rotation around these bonds leads to different conformers, such as gauche and anti arrangements. Computational methods can systematically explore the conformational space by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. This analysis helps predict the most stable, and therefore most populated, conformation of the molecule in the gas phase or in solution. Intramolecular interactions, such as hydrogen bonding between the hydroxyl and amino groups, could play a significant role in stabilizing certain conformations.

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-(1-Aminopropyl)phenol
Ammonia
Propylamine

Role As a Key Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Building Block for Complex Polycyclic Systems

The structural framework of 3-(1-aminopropyl)phenol, featuring a β-arylethylamine moiety, is primed for participation in classic cyclization reactions that forge complex polycyclic systems. One of the most powerful of these transformations is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring system. wikipedia.orgmdpi.comnih.gov

The phenol (B47542) ring in 3-(1-aminopropyl)phenol is activated towards electrophilic substitution by the hydroxyl group, making it a suitable nucleophile for the ring-closing step of the Pictet-Spengler reaction. By choosing an appropriate carbonyl component, chemists can construct a variety of fused heterocyclic scaffolds, such as tetrahydroisoquinolines. These structures are core components of many biologically active alkaloids and synthetic pharmaceuticals. mdpi.comnih.govresearchgate.net The reaction's ability to generate significant molecular complexity in a single step makes it a highly efficient strategy in organic synthesis. nih.govresearchgate.net

Reaction TypeReactantsProduct ScaffoldSignificance
Pictet-Spengler3-(1-Aminopropyl)phenol, Aldehyde/KetoneTetrahydroisoquinolineCore of numerous natural alkaloids and synthetic drugs
Cascade ReactionsDi-unsaturated aniline derivativesPolycyclic Nitrogen HeterocyclesEfficient construction of complex molecular architectures

Modern advancements in catalysis have expanded the scope of such cyclizations, enabling the synthesis of intricate tricyclic and tetracyclic nitrogen heterocycles through palladium-catalyzed cascade reactions involving sequential aminopalladation and carbopalladation. nih.gov These methods highlight the potential of aminophenol derivatives to serve as foundational units for building elaborate, multi-ring systems.

Precursor in the Synthesis of Chiral Amine Derivatives

The presence of a stereocenter at the carbon atom bearing the amino group means that 3-(1-aminopropyl)phenol can exist as a pair of enantiomers. This chirality is a critical feature in modern drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. Consequently, the synthesis of enantioenriched chiral amines is a major focus of medicinal and organic chemistry. nih.govorganic-chemistry.org

3-(1-Aminopropyl)phenol hydrochloride, typically available as a racemate, can be used as a starting point for obtaining enantiomerically pure compounds through several established methods:

Chiral Resolution: This classic technique involves separating the enantiomers of the racemic amine by reacting it with a chiral resolving agent (e.g., a chiral carboxylic acid like D-tartaric acid) to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Enantioselective Synthesis: Advanced catalytic methods allow for the direct synthesis of one enantiomer over the other. For instance, the asymmetric addition of nucleophiles to imines or iminophosphonates, catalyzed by chiral metal complexes (e.g., copper-pybox complexes), can produce chiral amines and their derivatives with high enantiomeric excess. nih.gov

Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative for resolving racemic amines. Enzymes can selectively acylate or deacylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the modified one to be easily separated.

The resulting optically active aminophenol derivatives are valuable intermediates for synthesizing complex chiral molecules where precise three-dimensional orientation is essential for function.

Intermediate in Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all starting materials, are powerful tools for rapidly building molecular complexity. nih.gov 3-(1-Aminopropyl)phenol is an excellent candidate for MCRs due to its amine and phenol functionalities, which can participate in renowned reactions like the Ugi and Passerini reactions. mdpi.comresearchgate.net

In the Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. The amino group of 3-(1-aminopropyl)phenol can serve as the amine component in this reaction. nih.gov

A particularly relevant variant for this molecule is the Ugi-Smiles reaction . In this modification, an acidic phenol replaces the traditional carboxylic acid component. researchgate.net The reaction proceeds through the standard Ugi pathway to form an intermediate that then undergoes an irreversible intramolecular Smiles rearrangement, ultimately forming an N-aryl carboxamide. This allows for the direct incorporation of the phenolic portion of the molecule into the final product's core structure.

Similarly, the Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. mdpi.com The Passerini-Smiles variant, analogous to the Ugi-Smiles, also utilizes a phenol, extending the synthetic utility of phenolic compounds in isocyanide-based MCRs. researchgate.net

MCR TypeKey ComponentsRole of 3-(1-Aminopropyl)phenolProduct Type
Ugi-4CRAmine, Carbonyl, Carboxylic Acid, IsocyanideAmine Componentα-Acylamino Carboxamide
Ugi-SmilesAmine, Carbonyl, Phenol , IsocyanideAmine & Phenol ComponentN-Aryl Carboxamide
Passerini-SmilesCarbonyl, Phenol , IsocyanidePhenol Componentα-Aryloxy Carboxamide

The ability to engage in these reactions makes 3-(1-aminopropyl)phenol a versatile tool for creating diverse libraries of complex molecules from simple starting materials in a highly efficient, atom-economical fashion.

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most significant structural motifs in pharmaceuticals and agrochemicals. The 1,3-amino alcohol substructure (considering the phenolic -OH) within 3-(1-aminopropyl)phenol makes it a valuable precursor for synthesizing a wide variety of heterocyclic rings. researchgate.net

The vicinal amino and hydroxyl groups (in the context of the propyl chain and the phenyl ring) can undergo cyclization reactions with suitable reagents to form various heterocyclic systems. Depending on the reaction partner and conditions, this scaffold can be converted into:

Oxazines: Reaction with aldehydes or ketones can lead to the formation of 1,3-oxazine rings.

Quinolines: Through cyclization reactions that involve the aromatic ring, such as the Friedländer annulation or related syntheses, quinoline derivatives can be constructed.

Benzoxazines: Intramolecular cyclization or reactions with phosgene or its equivalents can yield benzoxazine structures.

The versatility of aminophenols as precursors for heterocycles is well-documented, enabling the synthesis of diverse scaffolds through various cyclization strategies. researchgate.net The specific structure of 3-(1-aminopropyl)phenol provides a unique starting point for creating substituted heterocycles with potential biological activity.

Integration into Polymer and Composite Material Synthesis (e.g., Poly(meta-aminophenol) and Aminopropyl-functionalized Materials)

Beyond its use in discrete molecule synthesis, 3-(1-aminopropyl)phenol and its parent structure, m-aminophenol, are important monomers for creating functional polymers and advanced composite materials.

Poly(meta-aminophenol) (PmAP) is a conducting polymer synthesized through the oxidative chemical polymerization of m-aminophenol in an acidic medium. researchgate.netresearchgate.net This polymer is a derivative of polyaniline and is noted for having good conductivity, stability, and two active functional groups (-NH2 and -OH) that can be used for further modification or for binding applications. acs.org Research has shown that PmAP is thermally stable and exhibits semiconducting properties. researchgate.netresearchgate.net

The aminopropyl side chain of 3-(1-aminopropyl)phenol offers a reactive handle for grafting the molecule onto other materials or integrating it into polymer chains. This leads to aminopropyl-functionalized materials , which have a range of applications. For example, a ternary nanocomposite has been fabricated using poly(m-aminophenol), graphene oxide, and (3-aminopropyl)triethoxysilane (APTES) . nih.govresearchgate.net In this composite, the aminopropyl groups from APTES serve to increase adsorption sites and bind different components of the material together. nih.govresearchgate.net Similarly, 3-aminophenol has been grafted onto the surface of polymer-modified zinc sulfide nanoparticles to create novel drug delivery systems. nih.gov

These applications demonstrate the utility of the aminophenol scaffold in materials science for creating functional polymers and hybrid composites with tailored properties for applications ranging from environmental remediation to biomedicine. nih.govresearchgate.net

Emerging Research Directions and Methodological Advancements for 3 1 Aminopropyl Phenol Hydrochloride

Development of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency in Synthesis

The production of single-enantiomer pharmaceuticals is a significant challenge in synthetic chemistry. For 3-(1-Aminopropyl)phenol, which possesses a chiral center, achieving high enantioselectivity is paramount. Research is increasingly focused on novel catalytic systems that offer both high efficiency and stereocontrol.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis
Catalytic SystemTypical Enantiomeric Excess (ee %)Key AdvantagesChallenges
Chiral Metal-Ligand Complexes (e.g., Ru, Rh, Ir)>95%High turnover numbers, well-establishedMetal toxicity, cost, ligand synthesis
Organocatalysis (e.g., Proline derivatives)90-99%Metal-free, lower toxicity, readily availableLower turnover frequency, higher catalyst loading
Biocatalysis (Enzymes)>99%High specificity, mild reaction conditionsLimited substrate scope, stability issues
Photoredox Catalysis with Chiral Catalysts85-98%Access to novel reaction pathways via radicalsStifling racemic background reaction can be difficult

Advancements in Microfluidic Systems for High-Throughput Chiral Separation and Reaction Optimization

Microfluidics, or lab-on-a-chip technology, is revolutionizing how chemical reactions are performed and analyzed. These systems offer significant advantages, including reduced reagent consumption, faster analysis times, and precise control over reaction parameters. nih.gov For chiral molecules, microfluidic devices can be integrated with chiral selectors for high-throughput screening and separation. nih.govresearchgate.net

Detailed Research Findings: Microfluidic systems are being developed that incorporate chiral stationary phases (CSPs) directly into microchannels, enabling rapid enantiomeric separation with minimal sample volume. nih.gov These devices can be used to quickly screen different catalysts and reaction conditions to find the optimal parameters for the enantioselective synthesis of 3-(1-Aminopropyl)phenol. The high surface-area-to-volume ratio in microreactors also allows for superior heat and mass transfer, leading to better reaction control and potentially higher yields. frontiersin.org Techniques like capillary electrophoresis (CE) and micellar electrokinetic capillary chromatography (MEKC) are being adapted to microfluidic platforms for the chiral separation of biomolecules. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry. These technologies can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, suggest novel synthetic routes, and optimize existing processes.

Detailed Research Findings: Computer-aided synthesis planning (CASP) tools, powered by machine learning algorithms, can propose multiple synthetic pathways for a target molecule like 3-(1-Aminopropyl)phenol. nih.govresearchgate.netchemrxiv.org These programs use retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. nih.govchemrxiv.org The predictive power of these AI models is highly dependent on the quality and diversity of the training data. cas.org By enriching training datasets with high-quality reaction data, the accuracy of predictions, especially for rare reaction classes, can be significantly improved. cas.org Some advanced frameworks formulate the design of molecules and their synthetic routes as a Bayesian inference problem, allowing for the simultaneous discovery of new molecules and practical ways to synthesize them. soken.ac.jp

Exploration of New Derivatization Strategies for Enhanced Analytical Detection and Structural Probing

Derivatization is a technique used to modify an analyte to make it more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). libretexts.orgnih.gov For 3-(1-Aminopropyl)phenol, which contains both a phenolic hydroxyl group and a primary amine group, derivatization can be used to improve volatility, enhance detector response, and improve chromatographic separation. nih.gov

Detailed Research Findings: New derivatizing agents are being developed to "tag" molecules with chromophores or fluorophores, significantly increasing their detectability by UV-Vis or fluorescence detectors in HPLC. libretexts.org For GC analysis, common methods include silylation, acylation, and alkylation to replace active hydrogens on the amine and hydroxyl groups, thereby increasing volatility and reducing peak tailing. libretexts.org For instance, reacting the primary amine with reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) can produce a highly fluorescent derivative, enabling sensitive detection. mdpi.com The phenolic hydroxyl group can be acylated or alkylated to improve chromatographic behavior. nih.gov These strategies are crucial for accurately quantifying the compound in complex matrices.

Table 2: Derivatization Strategies for Functional Groups in 3-(1-Aminopropyl)phenol
Functional GroupDerivatization MethodReagent ExamplePurpose for Analysis
Primary Amine (-NH2)AcylationPentafluoropropionic Anhydride (PFPA)Increases volatility for GC-ECD
Primary Amine (-NH2)Fluorescent TaggingDansyl ChlorideEnhances sensitivity for HPLC-FLD
Phenolic Hydroxyl (-OH)SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Increases volatility for GC-MS
Phenolic Hydroxyl (-OH)AlkylationPentafluorobenzyl Bromide (PFB-Br)Improves sensitivity for GC-ECD

Computational Design of Functional Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for designing new molecules with specific desired properties. By modifying the structure of 3-(1-Aminopropyl)phenol in silico, researchers can predict how these changes will affect its physical, chemical, and biological properties before undertaking expensive and time-consuming laboratory synthesis.

Detailed Research Findings: Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, scientists can design derivatives of 3-(1-Aminopropyl)phenol with potentially enhanced biological activity or improved pharmacokinetic profiles. For example, modifications to the aromatic ring or the propyl chain could be explored to modulate receptor binding affinity. Computational methods can also predict properties like solubility, lipophilicity (LogP), and metabolic stability, which are crucial for drug development. These predictive models help to prioritize which derivatives are most promising for synthesis and further testing.

Process Intensification and Continuous Flow Chemistry for Scalable Production

For the large-scale manufacturing of chemicals, process intensification and continuous flow chemistry are gaining significant traction over traditional batch processing. frontiersin.org These approaches offer numerous benefits, including improved safety, better process control, higher yields, and reduced environmental footprint. frontiersin.orgd-nb.infomdpi.com

Detailed Research Findings: Continuous flow reactors, such as packed-bed reactors or microreactors, allow for precise control over reaction parameters like temperature, pressure, and residence time. This level of control can lead to higher selectivity and reduced byproduct formation in the synthesis of 3-(1-Aminopropyl)phenol. Reactions that are hazardous to perform on a large scale in batch reactors, such as those involving highly reactive intermediates or exothermic processes, can often be conducted safely in flow systems due to the small reaction volumes. d-nb.info The integration of continuous reaction, separation, and purification steps can lead to fully automated, end-to-end manufacturing processes, significantly reducing production time and costs. mdpi.combioprocessingeurope.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-aminopropyl)phenol hydrochloride, and how can purity be optimized?

  • Synthesis Methods : The compound is typically synthesized via reductive amination of 3-(1-oxopropyl)phenol using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. The free amine is then treated with hydrochloric acid to form the hydrochloride salt .
  • Purity Optimization : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How is structural characterization performed for this compound?

  • Spectroscopic Techniques :

  • NMR : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 6.7–7.2 ppm), aminopropyl chain signals (δ 1.2–3.1 ppm), and the hydrochloride proton (broad ~δ 9.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 187.67 (M+H+^+) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions between the amine and chloride ions .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at 2–8°C in airtight, light-protected containers. Desiccate to prevent hygroscopic degradation. Stability studies indicate >95% purity retention for 12 months under these conditions .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what experimental designs resolve partial agonism vs. antagonism?

  • Receptor Binding Assays :

  • Use radioligand displacement (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) to measure IC50_{50}. Functional activity is assessed via cAMP inhibition (5-HT1A_{1A}/5-HT1B_{1B}) or calcium flux assays (5-HT2A_{2A}) .
  • Contradiction Resolution : Discrepancies in reported receptor activities (e.g., partial agonism vs. antagonism) may arise from cell line differences (CHO vs. HEK293). Standardize assays using identical transfection protocols and negative controls (e.g., ketanserin for 5-HT2A_{2A}) .

Q. What strategies address conflicting pharmacological data in anti-inflammatory and anti-HIV studies?

  • Data Reconciliation :

  • In Vitro vs. In Vivo : Anti-HIV activity (EC50_{50} ~10 μM in MT-4 cells) may not translate to in vivo models due to pharmacokinetic limitations. Use metabolic stability assays (microsomal incubation) to optimize bioavailability .
  • Model Selection : Anti-inflammatory effects (e.g., TNF-α inhibition in RAW264.7 macrophages) should be validated in primary human PBMCs to reduce species-specific artifacts .

Q. How can researchers design experiments to probe the compound’s stereochemical effects on bioactivity?

  • Chiral Synthesis : Prepare enantiomers via asymmetric hydrogenation (e.g., Ru-BINAP catalysts) and compare activities .
  • Docking Studies : Use Schrödinger’s Glide to model interactions between (R)- and (S)-enantiomers and 5-HT2A_{2A} binding pockets. Validate with point-mutated receptors (e.g., Ser159Ala) .

Q. What analytical methods resolve degradation products under stress conditions?

  • Forced Degradation : Expose to heat (40°C, 75% RH), acid (0.1 M HCl), and UV light. Monitor via LC-MS/MS (Q-TOF) to identify major degradants (e.g., oxidative deamination to 3-(1-oxopropyl)phenol) .
  • Stability-Indicating Assays : Develop a gradient HPLC method with photodiode array detection (λ = 254 nm) to separate and quantify degradation products .

Methodological Notes

  • Safety Protocols : Follow OSHA HCS guidelines for handling hydrochloride salts. Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation (PAC-1: 2.1 mg/m³) .
  • Data Reproducibility : Report detailed assay conditions (e.g., buffer pH, incubation time) to mitigate variability in receptor activity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.